molecular formula C15H24N4O3 B5295009 N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE

N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE

Cat. No.: B5295009
M. Wt: 308.38 g/mol
InChI Key: PTYIEUISUKXNRX-UHFFFAOYSA-N
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Description

N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a piperidine ring, an oxazole moiety, and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE typically involves multiple steps:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxazole Moiety: This step often involves the use of reagents such as hydroxylamine and acetic anhydride to form the oxazole ring.

    Attachment of Diethyl Groups: This can be done through alkylation reactions using diethyl sulfate or similar reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

    N,N-Diethyl-1,4-phenylenediamine: Similar in having diethyl groups but differs in the core structure.

    N-Phenyl-1,4-phenylenediamine: Contains a phenyl group instead of the oxazole moiety.

Uniqueness

N1,N1-DIETHYL-N4-(5-METHYL-1,2-OXAZOL-3-YL)PIPERIDINE-1,4-DICARBOXAMIDE is unique due to its combination of a piperidine ring, oxazole moiety, and diethyl groups, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

1-N,1-N-diethyl-4-N-(5-methyl-1,2-oxazol-3-yl)piperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O3/c1-4-18(5-2)15(21)19-8-6-12(7-9-19)14(20)16-13-10-11(3)22-17-13/h10,12H,4-9H2,1-3H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTYIEUISUKXNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NOC(=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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